molecular formula C8H8NOS- B1263565 Phenylthioacetohydroximate

Phenylthioacetohydroximate

Cat. No.: B1263565
M. Wt: 166.22 g/mol
InChI Key: XHOSAOPRGRQKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthioacetohydroximate is a compound hypothesized to contain a phenylthio group (-S-C₆H₅) and a hydroximate moiety (-C(=N-OH)-R). Hydroximates are derivatives of hydroxylamine and are often studied for their chelating properties or roles in coordination chemistry. The compound’s name suggests structural similarities to phenylthioacetic acid derivatives (e.g., Acetic Acid, (Phenylthio), as referenced in ) but with a hydroximate functional group replacing the carboxylic acid .

Properties

Molecular Formula

C8H8NOS-

Molecular Weight

166.22 g/mol

IUPAC Name

N-oxido-2-phenylethanethioamide

InChI

InChI=1S/C8H8NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H-,9,10,11)/q-1

InChI Key

XHOSAOPRGRQKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)N[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct information on Phenylthioacetohydroximate is absent, the provided evidence includes compounds with phenylthio, thiophene, or phenylacetate groups.

Table 1: Key Properties of Structurally Relevant Compounds

Compound Name Molecular Formula CAS Number Functional Groups Molecular Weight (g/mol) Key Characteristics
Acetic Acid, (Phenylthio) C₈H₈O₂S Not specified Phenylthio, carboxylic acid 168.21 (estimated) Likely used in organic synthesis
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS·HCl 2306823-39-0 Thiophene, amide, opioid core 439.0 Opioid analog; limited toxicology data
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 5413-05-8 Phenyl, β-ketoester 206.24 Precursor in pharmaceutical synthesis
Phenyltrimethylammonium Hydroxide C₉H₁₅NO 1899-02-1 Quaternary ammonium, hydroxide 153.22 Strong base; hazardous upon inhalation

Functional Group Analysis

  • Phenylthio Group (-S-C₆H₅) : Present in Acetic Acid, (Phenylthio) (). This group enhances lipophilicity and may influence reactivity in nucleophilic substitutions. This compound likely shares this group but replaces the carboxylic acid with a hydroximate (-C(=N-OH)-R), altering its coordination and solubility properties .
  • Hydroximate vs. β-Ketoester : Ethyl 2-Phenylacetoacetate () contains a β-ketoester, which is electrophilic. In contrast, hydroximates act as bidentate ligands, binding metals via the N and O atoms. This difference would make this compound more suited for metal chelation than ester-based reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylthioacetohydroximate
Reactant of Route 2
Phenylthioacetohydroximate

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